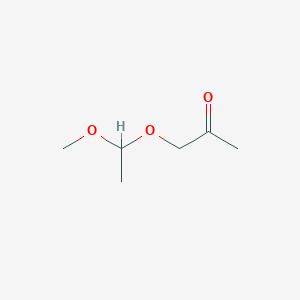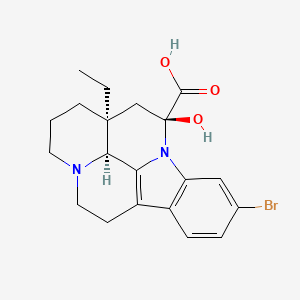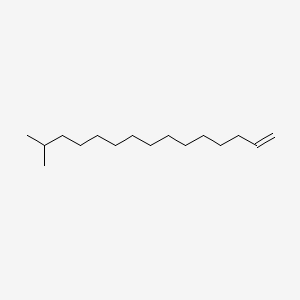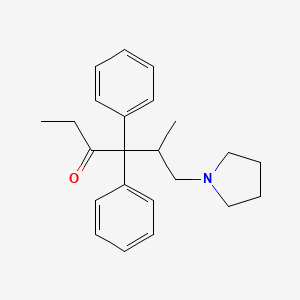
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is a chemical compound with the molecular formula C23H29NO and a molecular weight of 335.53 g/mol This compound is characterized by the presence of a pyrrolidine ring and two phenyl groups attached to a hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaH, alkyl halides, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学研究应用
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups contribute to its binding affinity to various enzymes and receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
4,4-Diphenyl-3-hexanone: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
5-(Pyrrolidinyl)methyl-3-hexanone: Lacks the phenyl groups, affecting its reactivity and applications.
4,4-Diphenyl-5-(pyrrolidinyl)methyl-2-pentanone: Similar structure but with a shorter carbon chain, leading to variations in its chemical behavior
Uniqueness
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is unique due to the combination of its structural features, which confer specific reactivity and potential biological activities. The presence of both the pyrrolidine ring and phenyl groups enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.
属性
CAS 编号 |
63765-89-9 |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC 名称 |
5-methyl-4,4-diphenyl-6-pyrrolidin-1-ylhexan-3-one |
InChI |
InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)19(2)18-24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |
InChI 键 |
ZPRSVXOVKPKZDL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


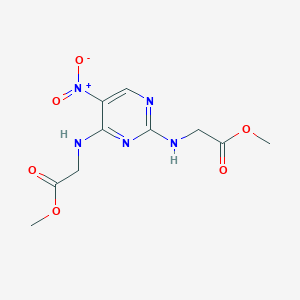
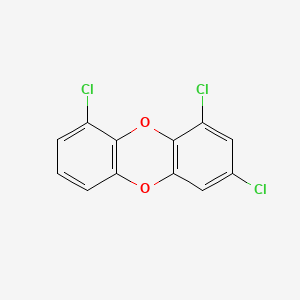

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
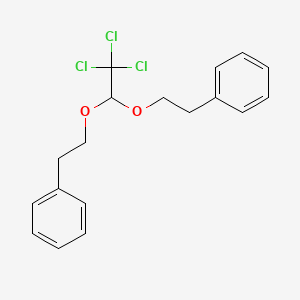
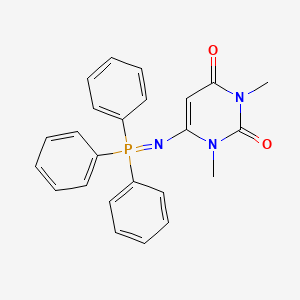
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

